4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-(((Furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 7-methyl-2H-chromen-2-one.
Formation of Intermediate: Furan-2-carbaldehyde is reacted with an amine to form the intermediate furan-2-ylmethylamine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 7-methyl-2H-chromen-2-one under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the chromenone moiety, converting it into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable candidate for drug development. Research has indicated its potential in inhibiting the growth of certain bacterial strains and cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites.
Mechanism of Action
The mechanism by which 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it interferes with the DNA replication process, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-((Furan-2-ylmethyl)amino)methyl)-2H-chromen-2-one: Lacks the methyl group at the 7-position.
7-Methyl-2H-chromen-2-one: Does not contain the furan-2-ylmethylamino group.
Furan-2-ylmethylamine: Lacks the chromenone moiety.
Uniqueness
The uniqueness of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one lies in its combined structural features of furan and chromenone, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its simpler analogs.
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Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-5-14-12(8-16(18)20-15(14)7-11)9-17-10-13-3-2-6-19-13/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFCSDPSXVQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CNCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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